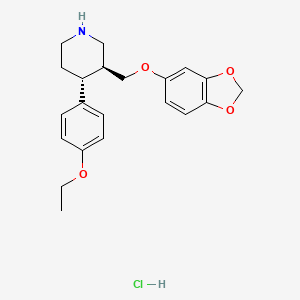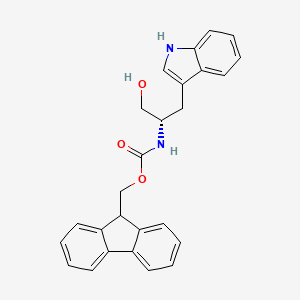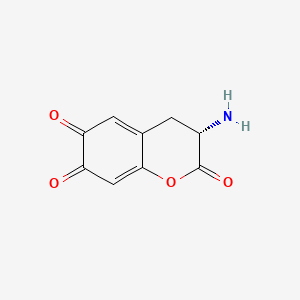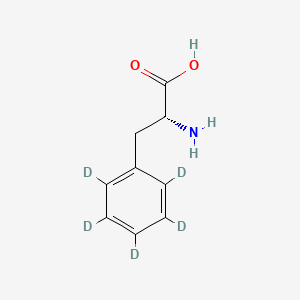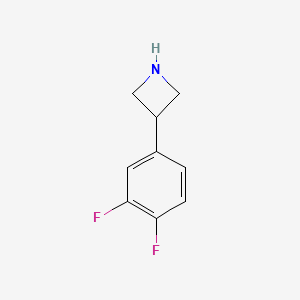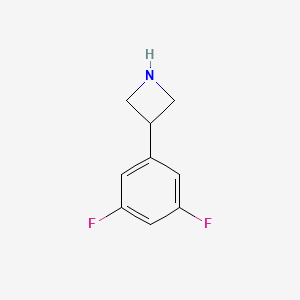![molecular formula C21H22BrFN4O2 B584748 4-(4-Bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol CAS No. 910298-60-1](/img/structure/B584748.png)
4-(4-Bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol
Descripción general
Descripción
This compound is a chemical compound . Its CAS Number is 910298-60-1 .
Molecular Structure Analysis
The molecular formula of this compound is C21H22BrFN4O2 . The molecular weight is 461.32700 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 461.32700 . Unfortunately, the density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism in Cancer Treatment
4-(4-Bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol, known as ZD6474 (Zactima), is primarily studied for its role in cancer treatment. It acts as a tyrosine kinase inhibitor with both antiangiogenic and antitumor activities. Pharmacokinetic studies in animal models have been vital for clinical development, indicating that ZD6474 is extensively distributed to tissues and demonstrates a lack of significant metabolism, consistent with its long half-life in both mice and humans (Gustafson et al., 2006).
Photodegradation Study
A study on the photodegradation of vandetanib, a drug structurally similar to ZD6474, revealed photoproducts resulting from debromination processes. This insight is crucial for understanding the stability and decomposition pathways of these compounds under UV-A light (Dall’Acqua et al., 2013).
Inhibition of Vascular Endothelial Growth Factor Signaling
ZD6474 has demonstrated potent inhibition of vascular endothelial growth factor-A-stimulated endothelial cell proliferation. This inhibition translates into significant antiangiogenic effects in vivo, with implications for treating various types of human tumor xenografts (Wedge et al., 2002).
Antimicrobial Properties
Research into heterocyclic compounds containing elements of ZD6474's structure has shown significant biological activity, including antimicrobial properties. This indicates potential broader applications beyond cancer treatment (Raval et al., 2012).
Tubulin Polymerization Inhibition
Some derivatives of quinazoline, a core component of ZD6474, have been evaluated for their ability to inhibit tubulin polymerization, targeting the colchicine site. This reveals potential applications in antitumor activity through disruption of microtubule formation (Wang et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrFN4O2/c1-27-6-4-13(5-7-27)11-29-20-10-18-15(9-19(20)28)21(25-12-24-18)26-17-3-2-14(22)8-16(17)23/h2-3,8-10,12-13,28H,4-7,11H2,1H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRILWHQVZXWIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744088 | |
| Record name | 4-(4-Bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Demethyl Vandetanib | |
CAS RN |
910298-60-1 | |
| Record name | 4-(4-Bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




